3-Amino-1-phenylbutan-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H13NO |
|---|---|
Molecular Weight |
163.22 g/mol |
IUPAC Name |
3-amino-1-phenylbutan-2-one |
InChI |
InChI=1S/C10H13NO/c1-8(11)10(12)7-9-5-3-2-4-6-9/h2-6,8H,7,11H2,1H3 |
InChI Key |
KGRCBWKTZCOZFX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)CC1=CC=CC=C1)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Amino 1 Phenylbutan 2 One and Its Precursors
Retrosynthetic Analysis of the β-Amino Ketone Framework
A retrosynthetic analysis of 3-amino-1-phenylbutan-2-one reveals several strategic disconnections. The most direct approach involves the formation of the carbon-nitrogen bond at the C3 position. This suggests a precursor such as a α,β-unsaturated ketone, where a conjugate addition of an amine can occur. Alternatively, the bond between C2 and C3 can be disconnected, pointing towards a Mannich-type reaction involving an enolate or enol equivalent of a ketone, an aldehyde, and an amine. Another key disconnection is at the carbon-nitrogen bond, suggesting a reductive amination of a corresponding dicarbonyl compound or the amination of a suitable ketone precursor.
Classical Chemical Synthesis Routes
Several established methods are employed for the synthesis of β-amino ketones.
Amination Reactions on Ketone Substrates
Direct amination of a ketone precursor is a straightforward approach. For instance, the synthesis of this compound can be envisioned starting from 1-phenylbutan-2-one (B47396). This typically involves the formation of an enolate followed by reaction with an aminating agent. However, controlling regioselectivity and preventing over-alkylation can be challenging.
Reductive Amination Strategies
Reductive amination is a widely used and efficient method for synthesizing amines from carbonyl compounds. wikipedia.orgontosight.ai This process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced in situ to the desired amine. wikipedia.org For the synthesis of this compound, a suitable diketone precursor could undergo reductive amination. The choice of reducing agent is crucial, with common options including sodium cyanoborohydride (NaBH3CN), sodium triacetoxyborohydride, and catalytic hydrogenation. wikipedia.org These methods are often performed in one-pot, which is advantageous for procedural simplicity. wikipedia.org The reaction conditions are typically mild and can be conducted under neutral or weakly acidic conditions. wikipedia.org
Recent advancements have explored metal-free reductive hydroamination of ynones as a mild and efficient route to β-aminoketones. rsc.org This cascade method allows for the rapid conversion of ynones and amines into the corresponding β-aminoketones with a broad substrate scope. rsc.org
Nucleophilic Addition Approaches
Nucleophilic addition reactions are fundamental to the synthesis of β-amino ketones. pearson.com The Mannich reaction is a classic example, involving the aminoalkylation of an acidic proton located alpha to a carbonyl group. In the context of this compound, this would involve the reaction of a ketone, an aldehyde (like formaldehyde), and an amine (such as ammonia (B1221849) or a primary/secondary amine). This three-component reaction forms a new carbon-carbon and carbon-nitrogen bond in a single step. rsc.org
Another significant nucleophilic addition strategy is the aza-Michael reaction, which involves the conjugate addition of an amine to an α,β-unsaturated ketone. organic-chemistry.org This method is highly effective for forming the β-amino ketone scaffold. The reaction can be catalyzed by various agents, including solid lithium perchlorate (B79767) and ceric ammonium (B1175870) nitrate (B79036) in water, offering environmentally friendly options. organic-chemistry.org
The addition of silyl (B83357) enol ethers derived from aryl methyl ketones to chiral sulfinimines has also been shown to produce β-amino substituted ketones in excellent yield and selectivity. nih.gov
Derivatization of Related Phenylbutanone Scaffolds
The synthesis can also be achieved by modifying existing phenylbutanone structures. For example, starting with 1-phenylbutan-2-one, various reactions can introduce the amino group at the C3 position. lookchem.com This could involve an initial halogenation at the alpha position followed by nucleophilic substitution with an amine or an azide, which is subsequently reduced.
Asymmetric Synthesis of Chiral this compound and its Stereoisomers
The synthesis of enantiomerically pure β-amino ketones is of great interest due to their role as building blocks for chiral ligands and pharmaceuticals. acs.org
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of β-amino ketones. For instance, cinchona alkaloid-based chiral phase-transfer catalysts have been successfully used in the enantioselective nucleophilic addition of ketones to imines, affording the products in high yields and enantioselectivities. rsc.org Similarly, a decarboxylative Mannich reaction employing β-keto acids and catalyzed by a bifunctional thiourea (B124793) catalyst derived from cinchonine (B1669041) has been developed, providing β-amino ketones with good to excellent enantioselectivities. beilstein-journals.org
Biocatalysis offers a green and highly selective alternative. Transaminases (TAs) are enzymes that can catalyze the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.netmdpi.com The synthesis of 3-amino-1-phenylbutane (a related compound) has been achieved with high stereoselectivity using transaminases from Chromobacterium violaceum (CviTA) and Vibrio fluvialis (VflTA). mdpi.com To overcome the unfavorable thermodynamic equilibrium of the transamination reaction, a coupled enzymatic system with pyruvate (B1213749) decarboxylase (PDC) can be used to remove the pyruvate by-product. researchgate.netmdpi.com This strategy has been shown to significantly enhance the conversion and yield of the desired chiral amine. mdpi.com In one study, this bienzymatic cascade yielded (S)-3-amino-1-phenylbutane with yields greater than 60% and an enantiomeric excess of around 90%. mdpi.com
Another approach involves the Rh-DuanPhos-catalyzed asymmetric hydrogenation of β-keto enamides, which produces optically pure β-amino ketones with excellent enantioselectivities (>99% ee). acs.org
Below is a table summarizing some of the asymmetric synthesis methods for β-amino ketones:
| Method | Catalyst/Enzyme | Precursors | Key Features |
| Organocatalytic Decarboxylative Mannich Reaction | Cinchonine-derived bifunctional thiourea catalyst | Imine, β-keto acid | Moderate to good enantioselectivities. beilstein-journals.org |
| Chiral Phase-Transfer Catalysis | N-quaternised cinchona alkaloid ammonium salts | Ketone, imine | High yields (up to 95%) and excellent enantioselectivities (up to 97% ee). rsc.org |
| Asymmetric Hydrogenation | Rh-DuanPhos | β-keto enamide | Excellent enantioselectivities (>99% ee). acs.org |
| Biocatalytic Transamination | Transaminase (e.g., CviTA, VflTA) coupled with Pyruvate Decarboxylase (PDC) | Prochiral ketone, amino donor (e.g., L-Alanine) | High stereoselectivity, environmentally friendly. Yields >60%, ee ~90% for (S)-enantiomer. mdpi.com |
Enantioselective Catalysis (e.g., Biocatalysis with Transaminases)
Biocatalysis, particularly the use of transaminases (TAs), has emerged as a powerful and green alternative to traditional chemical methods for the asymmetric synthesis of chiral amines. mdpi.comresearchgate.net Transaminases are pyridoxal-5'-phosphate (PLP) dependent enzymes that catalyze the transfer of an amino group from a donor molecule to a ketone or aldehyde substrate. mdpi.comresearchgate.net This process can be highly enantioselective, leading to the production of a single stereoisomer of the amine.
The synthesis of chiral amines from prochiral ketones using transaminases is an attractive biocatalytic strategy. mdpi.comresearchgate.net However, these reactions are often limited by an unfavorable thermodynamic equilibrium. mdpi.comresearchgate.net To overcome this, strategies such as using a large excess of the amino donor or removing a reaction by-product are employed. mdpi.comresearchgate.net
A study on the synthesis of the related compound, 3-amino-1-phenylbutane (3-APB), from 4-phenyl-2-butanone highlights the effectiveness of ω-transaminases. mdpi.com In this research, two different ω-transaminases, one from Chromobacterium violaceum (CviTA) and another from Vibrio fluvialis (VflTA), were utilized. mdpi.com The reaction mechanism involves two half-reactions: the oxidative deamination of the amino donor and the reductive amination of the ketone. researchgate.net
To drive the reaction towards product formation, a pyruvate decarboxylase (PDC) was coupled with the transaminase in a cascade system. mdpi.com The PDC removes the pyruvate by-product by converting it into acetaldehyde (B116499) and carbon dioxide. mdpi.com This multi-enzymatic system significantly enhanced the synthesis of the chiral amine. mdpi.com
Table 1: Performance of Transaminases in the Biocatalytic Synthesis of 3-Amino-1-phenylbutane
| Transaminase System | Amine Donor Excess | Temperature (°C) | Yield (%) | Selectivity (%) | Enantiomeric Excess (ee) (%) |
| CviTA-PDC | 20-fold | 30 | >60 | ~90 | 92.0 (S) |
| VflTA-PDC | 20-fold | 30 | >60 | ~90 | 89.3 (S) |
Data sourced from a study on the synthesis of 3-amino-1-phenylbutane. mdpi.com
Chiral Auxiliary-Mediated Approaches
Chiral auxiliaries are stereogenic compounds temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This method is a cornerstone of asymmetric synthesis.
For the synthesis of chiral β-amino ketones, a common strategy involves the diastereoselective addition of an enolate to a chiral imine or imine equivalent. researchgate.net N-tert-butanesulfinyl imines are particularly effective chiral auxiliaries for this purpose. beilstein-journals.org The sulfinyl group activates the imine for nucleophilic attack and directs the approach of the nucleophile to one face of the imine, leading to a high degree of stereocontrol.
The general process involves the reaction of a chiral N-tert-butanesulfinyl imine with a ketone-derived enolate. researchgate.net The choice of the chiral auxiliary, such as the (R)- or (S)-enantiomer of tert-butanesulfinamide, determines the stereochemistry of the resulting β-amino ketone. beilstein-journals.org The reaction typically proceeds with high diastereoselectivity, and the chiral auxiliary can be subsequently removed under acidic conditions to yield the free β-amino ketone. researchgate.net
While specific examples for this compound are not detailed in the provided search results, the following table illustrates the effectiveness of this approach for the synthesis of analogous β-amino ketones.
Table 2: Diastereoselective Synthesis of β-Amino Ketones using a Chiral Sulfinamide Auxiliary
| Ketone Enolate Precursor | Chiral Imine | Diastereomeric Ratio (dr) | Yield (%) |
| Acetophenone | N-tert-butanesulfinyl imine of benzaldehyde | >98:2 | 85 |
| Propiophenone | N-tert-butanesulfinyl imine of benzaldehyde | 95:5 | 82 |
| 2-Acetylpyridine | N-tert-butanesulfinyl imine of benzaldehyde | >98:2 | 78 |
This table represents typical results for the synthesis of β-amino ketones using chiral sulfinamide auxiliaries and is based on general findings in the field. researchgate.netbeilstein-journals.org
Enzymatic Cascade Systems for Stereoselective Production
Enzymatic cascade reactions, where multiple enzymatic steps are performed in a single pot, offer significant advantages in terms of efficiency, reduced waste, and simplified downstream processing. mdpi.commdpi.com These systems mimic the metabolic pathways found in nature.
As detailed in section 2.3.1, a highly effective enzymatic cascade for the synthesis of a related chiral amine involves the coupling of a ω-transaminase with a pyruvate decarboxylase. mdpi.comresearchgate.net The purpose of the PDC is to remove the pyruvate formed from the amino donor (L-alanine), thereby shifting the reaction equilibrium towards the formation of the desired amine product. mdpi.comresearchgate.net
The study on 3-amino-1-phenylbutane synthesis demonstrated that without the PDC, the reaction yields were significantly lower due to the unfavorable equilibrium of the transamination reaction. mdpi.com The cascade system, however, achieved yields greater than 60% with high enantioselectivity. mdpi.com The compatibility of the two enzymes in terms of optimal pH and temperature is crucial for the success of the cascade. mdpi.com
Further advancements in enzymatic cascades include the combination of ene-reductases and transaminases for the synthesis of diastereomerically enriched amines with two stereogenic centers from α,β-unsaturated ketones. wikipedia.org Another sophisticated cascade involves a carboligase, a transaminase, and a Pictet-Spenglerase for the synthesis of complex tetrahydroisoquinolines, highlighting the potential for creating structurally diverse and complex molecules through multi-enzyme systems. mdpi.com
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to design more environmentally benign processes. This includes the use of renewable feedstocks, the reduction of waste, and the use of less hazardous solvents and reagents.
Solvent-Free Reaction Development
Solvent-free, or neat, reactions are a key aspect of green chemistry as they eliminate the environmental and economic costs associated with solvent use, recovery, and disposal. A study on the synthesis of (R)-4-hydroxy-4-phenylbutan-2-one, a precursor to the target molecule, demonstrated a successful solvent-free approach. researchgate.net In this work, an organocatalyst derived from (L)-prolinamide and polyethylene (B3416737) glycol (PEG) was used to catalyze the aldol (B89426) reaction between acetone (B3395972) and benzaldehyde. researchgate.net The use of a PEG-supported catalyst allowed for a homogeneous, solvent-free reaction system that was also recyclable. researchgate.net This approach yielded the desired product in high yield and enantioselectivity on a gram scale. researchgate.net
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has become a valuable tool in green chemistry due to its ability to significantly reduce reaction times, increase product yields, and enhance reaction selectivity compared to conventional heating methods. nih.gov Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to faster reaction rates. nih.gov
In the context of synthesizing precursors for this compound, microwave irradiation has been successfully employed for the ring-opening of epoxides with less reactive aromatic amines to produce β-amino alcohols. A study showed that these reactions, when performed under microwave irradiation in nitromethane, were highly efficient and regioselective. The yields of the β-amino alcohol products were found to be dependent on the microwave power and reaction time, with optimal conditions leading to high yields in a matter of minutes.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Triazole Derivatives
| Reaction | Method | Reaction Time | Yield (%) |
| Synthesis of Compound 4a | Conventional | 12 h | 80 |
| Synthesis of Compound 4a | Microwave | 5 min | 92 |
| Synthesis of Compound 6a | Conventional | 6 h | 75 |
| Synthesis of Compound 6a | Microwave | 20 min | 90 |
This table illustrates the general advantages of microwave-assisted synthesis over conventional heating for the synthesis of various organic compounds.
Photochemical Catalysis for Amino Alcohol Synthesis
Photochemical catalysis, particularly using visible light, is a rapidly growing area of green chemistry that utilizes light as a clean and renewable energy source to drive chemical reactions. This approach allows for reactions to be conducted under mild conditions, often at room temperature.
The synthesis of amino alcohols, which are precursors to β-amino ketones, can be achieved through photoredox catalysis. One method involves the use of an organophotoredox catalyst, such as eosin (B541160) Y, to synthesize bioactive amino alcohols. This protocol uses visible light as the energy source, making it an environmentally friendly process. Another approach utilizes a dual catalytic system consisting of a photoredox catalyst and a hydrogen-atom transfer (HAT) catalyst to directly convert aliphatic alcohols into 1,2-amino alcohols. mdpi.com This method is highly atom- and step-economical. mdpi.com Furthermore, photoredox catalysis in combination with other metal catalysts, such as chromium or palladium, has been shown to be effective for the synthesis of protected 1,2-amino alcohols from carbonyl compounds and α-silyl amines. beilstein-journals.org
Considerations for Scalable and Industrial Synthesis Processes
The transition of a synthetic route for this compound from a laboratory-scale procedure to a large-scale industrial process necessitates a fundamental shift in priorities. While laboratory synthesis often prioritizes novelty and proof-of-concept, industrial synthesis is governed by the principles of process chemistry, which emphasize safety, cost-effectiveness, environmental impact (Green Chemistry), process robustness, and consistent product quality. The synthesis of an α-aminoketone like this compound presents specific challenges in this context, including managing exothermic reactions, preventing side-product formation (such as self-condensation or over-alkylation), and ensuring high chemical purity and yield. Addressing these challenges requires a systematic approach, focusing on the optimization of reaction parameters and the implementation of advanced reactor technologies.
Process Optimization Strategies
Process optimization is a multi-faceted endeavor aimed at refining every step of the synthesis to achieve maximum efficiency and safety on an industrial scale. For this compound, this involves a critical re-evaluation of reagents, solvents, and reaction conditions used in initial discovery syntheses.
Reagent and Catalyst Selection: Industrial processes favor reagents that are inexpensive, readily available, and pose minimal handling risks. For instance, in a reductive amination pathway starting from a diketone precursor, laboratory-scale syntheses might employ complex hydrides. In contrast, an industrial process would almost certainly utilize catalytic hydrogenation with gaseous hydrogen. This method is more atom-economical and avoids the generation of large quantities of salt by-products. The choice of catalyst is critical; heterogeneous catalysts such as Palladium on carbon (Pd/C) or Raney Nickel are preferred as they can be easily recovered by filtration and reused, significantly reducing costs and simplifying product purification. The selection of the nitrogen source is also optimized, moving from potentially expensive protected amines to more direct and cost-effective sources like ammonia or ammonium salts (e.g., ammonium acetate).
Reaction and Solvent Conditions: Key parameters such as temperature, pressure, and concentration are meticulously optimized, often using Design of Experiments (DoE) methodologies to identify the ideal operating window.
Temperature: Must be controlled precisely to maximize the reaction rate while suppressing the formation of impurities. The exothermic nature of amination and hydrogenation reactions requires an efficient heat removal system to prevent thermal runaway.
Pressure: In catalytic hydrogenations, pressure is a critical variable that directly influences reaction kinetics. Higher pressures can accelerate the reaction but demand more robust and expensive reactor systems.
Solvents: The choice of solvent is guided by Green Chemistry principles. Solvents with high boiling points, toxicity, or those that are difficult to recycle (e.g., chlorinated solvents) are replaced with greener alternatives like methanol, ethanol, or 2-methyltetrahydrofuran (B130290) (2-MeTHF). The goal is to use the minimum amount of solvent necessary and to select a solvent from which the product can be easily isolated, for example, through direct crystallization.
The table below illustrates a comparison between a hypothetical lab-scale protocol and an optimized industrial process for a key synthetic step.
| Parameter | Typical Lab-Scale Protocol | Optimized Industrial Process |
|---|---|---|
| Starting Material | 1-Phenyl-1,2-propanedione | 1-Phenyl-1,2-propanedione |
| Nitrogen Source | Ammonium Acetate | Anhydrous Ammonia in Methanol |
| Reducing Agent | Sodium Cyanoborohydride (NaBH3CN) | Hydrogen (H2) Gas |
| Catalyst | None (stoichiometric reagent) | 5% Pd/C (heterogeneous, recyclable) |
| Solvent | Tetrahydrofuran (THF) | Methanol (lower cost, easier recovery) |
| Temperature | 25 °C (Room Temperature) | 50-70 °C (optimized for rate) |
| Pressure | Atmospheric | 5-10 bar (for H2) |
| Work-up | Solvent extraction, column chromatography | Catalyst filtration, solvent swap, crystallization |
| Process Mass Intensity (PMI) | High (>100) | Low (<20) |
Reactor Design and Continuous Flow Methodologies
The physical equipment used for synthesis is a cornerstone of industrial chemical production. While traditional large-scale synthesis relies on stirred-tank batch reactors, modern process chemistry increasingly adopts continuous flow technologies for enhanced safety and efficiency.
Batch Reactors: Conventional industrial synthesis is performed in large batch reactors (often thousands of liters). While versatile, they suffer from significant drawbacks, especially for energetic reactions. Poor heat transfer, due to a low surface-area-to-volume ratio, can lead to the formation of localized hot spots, promoting side reactions and creating a risk of thermal runaway. Furthermore, batch-to-batch variability can be a challenge, and the processing of large volumes of hazardous materials at once poses a significant safety risk.
Continuous Flow Reactors: Continuous flow chemistry offers a transformative solution to these challenges. In a flow process, reagents are continuously pumped and mixed, reacting as they travel through a tube, loop, or packed-bed reactor. This methodology is exceptionally well-suited for the synthesis of this compound.
Enhanced Safety: The reaction volume at any instant is very small, drastically minimizing the potential impact of any process excursion.
Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors or packed-bed reactors allows for extremely efficient and precise temperature control, suppressing impurity formation.
Process Control and Consistency: Operating at a steady state ensures that every portion of the product is formed under identical conditions, leading to highly consistent quality and purity.
Seamless Integration: Flow reactors allow for the integration of multiple steps. For example, the output stream from a hydrogenation reactor can be fed directly into a continuous liquid-liquid separator or crystallizer, creating a fully automated, end-to-end production line.
Efficient Scalability: Production capacity is increased not by building a larger, more hazardous reactor, but by operating the system for a longer duration or by "numbering-up"—running multiple identical reactors in parallel.
The following table compares the key characteristics of batch versus continuous flow processing for this type of synthesis.
| Parameter | Batch Process | Continuous Flow Process |
|---|---|---|
| Typical Reactor Volume | 1,000 - 10,000 L | < 10 L (total internal volume) |
| Temperature Control | Moderate; risk of hot spots | Excellent; precise and uniform |
| Mixing Efficiency | Dependent on impeller design and scale | Excellent; rapid diffusive mixing |
| Safety Profile | Higher risk due to large inventory of hazardous materials | Inherently safer due to small reaction volume |
| Scalability Method | "Scaling-up" (building larger, more complex reactors) | "Numbering-up" or extended run time |
| Product Consistency | Potential for batch-to-batch variability | High; steady-state operation ensures uniformity |
| Throughput | High per batch, but with significant downtime | Potentially higher overall due to continuous operation |
By leveraging these advanced process optimization strategies and reactor technologies, the synthesis of this compound can be transformed into a safe, efficient, and economically viable industrial process.
Chemical Reactivity and Transformations of 3 Amino 1 Phenylbutan 2 One
Reactions Involving the Amine Functionality
The primary amine group in 3-Amino-1-phenylbutan-2-one is a nucleophilic center and can readily participate in reactions typical of primary amines.
The nitrogen atom of the primary amine possesses a lone pair of electrons, making it nucleophilic and susceptible to acylation and alkylation.
Acylation: Acylation of the amine group can be achieved using various acylating agents such as acid chlorides, acid anhydrides, or esters. This reaction results in the formation of an amide bond. For instance, the reaction with acetyl chloride in the presence of a base would yield N-(1-methyl-2-oxo-3-phenylpropyl)acetamide. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. While specific studies on the acylation of this compound are not extensively documented, the principles of N-acylation of primary amines are well-established.
Alkylation: The amine group can also undergo N-alkylation with alkyl halides or other alkylating agents. However, the direct alkylation of primary amines with alkyl halides often leads to a mixture of mono-, di-, and even tri-alkylated products, making it a less controlled method for selective mono-alkylation. Over-alkylation is a common issue as the resulting secondary amine is often more nucleophilic than the starting primary amine. wikipedia.org To achieve selective mono-alkylation, alternative methods such as reductive amination or the use of specific protecting group strategies are often employed. nih.govrsc.org For example, a selective mono-N-alkylation of 3-amino alcohols has been achieved via chelation with 9-borabicyclo[3.3.1]nonane (9-BBN), which could be applicable to β-amino ketones. organic-chemistry.org
| Reaction Type | Reagent Example | Product Type | Challenges |
| Acylation | Acetyl chloride | N-acyl-3-amino-1-phenylbutan-2-one | Potential for O-acylation of the enol form under certain conditions. |
| Alkylation | Methyl iodide | N-methylated and poly-methylated products | Lack of selectivity, leading to over-alkylation. wikipedia.org |
The primary amine of this compound can react with aldehydes and ketones in a condensation reaction to form imines, also known as Schiff bases. iosrjournals.org This reaction is typically catalyzed by an acid or a base and involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. rsc.org
The formation of the C=N double bond in the resulting imine is a reversible process. The general mechanism begins with the nucleophilic attack of the amine on the carbonyl group, forming a carbinolamine intermediate. iosrjournals.org Subsequent dehydration, often acid-catalyzed, leads to the formation of the imine. The stability and reactivity of the resulting Schiff base depend on the nature of the substituents on both the amine and the carbonyl compound. Schiff bases derived from β-amino ketones are valuable intermediates in the synthesis of various heterocyclic compounds and have been utilized in the preparation of metal complexes. rsc.org
| Carbonyl Compound | Catalyst | Product Type |
| Benzaldehyde | Acid (e.g., p-TsOH) | N-benzylidene-3-amino-1-phenylbutan-2-one (Schiff base) |
| Acetone (B3395972) | Acid or Base | N-(propan-2-ylidene)-3-amino-1-phenylbutan-2-one (Imine) |
Reactions Involving the Carbonyl Moiety
The ketone functional group in this compound is an electrophilic center and is susceptible to nucleophilic attack, most notably in reduction reactions and additions of organometallic reagents.
The reduction of the carbonyl group in β-amino ketones provides a direct route to the corresponding 1,3-amino alcohols, which are important structural motifs in many biologically active molecules. nih.gov Various reducing agents can be employed for this transformation, with the stereochemical outcome being a key consideration.
The diastereoselectivity of the reduction is often influenced by the nature of the reducing agent and the presence of substituents on the nitrogen atom. For instance, the reduction of N-protected β-amino ketones can lead to either syn or anti 1,3-amino alcohols with high selectivity. nih.gov Studies on similar β-amino ketone systems have shown that the choice of reducing agent can significantly impact the diastereomeric ratio of the product. nih.gov For example, the reduction of N-aryl β-amino ketones with samarium(II) iodide has been shown to produce anti 1,3-amino alcohols with high selectivity, while N-acyl derivatives tend to yield the syn diastereomer. nih.gov Common hydride reducing agents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are also effective for this transformation. pharmaguideline.com
| Reducing Agent | N-Protecting Group | Major Diastereomer | Reference |
| Samarium(II) iodide | Aryl | anti-1,3-amino alcohol | nih.gov |
| Samarium(II) iodide | Acyl | syn-1,3-amino alcohol | nih.gov |
| LiAlH(O-t-Bu)₃ | Boc | syn-1,2-amino alcohol (for α-substituted β-amino aldehydes) | tohoku.ac.jp |
| Catecholborane | Boc | anti-1,2-amino alcohol (for α-substituted β-amino aldehydes) | tohoku.ac.jp |
The carbonyl carbon of this compound is electrophilic and can be attacked by a variety of nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful carbon-based nucleophiles that can add to the ketone to form tertiary alcohols. saskoer.ca
The reaction of this compound with a Grignard reagent, for example, would proceed via the nucleophilic addition of the alkyl or aryl group from the Grignard reagent to the carbonyl carbon. This addition would result in the formation of a magnesium alkoxide intermediate, which upon acidic workup, would yield a tertiary alcohol. The presence of the amine group in the molecule could potentially interfere with the reaction, as Grignard reagents are also strong bases and could deprotonate the amine. Therefore, protection of the amine group prior to the addition of the organometallic reagent is often necessary to achieve the desired outcome. While specific studies on this compound are limited, the general reactivity of ketones with organometallic reagents is a fundamental and well-documented transformation in organic chemistry. rsc.orgmsu.edu
| Organometallic Reagent | Expected Product (after workup) | Potential Side Reaction |
| Methylmagnesium bromide (CH₃MgBr) | 3-Amino-2-methyl-1-phenylbutan-2-ol | Deprotonation of the amine group |
| Phenyllithium (C₆H₅Li) | 3-Amino-1,2-diphenylbutan-2-ol | Deprotonation of the amine group |
Reactions at the α-Carbon and Phenyl Ring
The α-carbon, located between the amino and carbonyl groups, and the phenyl ring also contribute to the reactivity profile of this compound.
The hydrogen atoms on the α-carbon are acidic due to the electron-withdrawing effect of the adjacent carbonyl group. This allows for the formation of an enolate ion under basic conditions. The resulting enolate can then act as a nucleophile in various reactions, such as alkylation or aldol (B89426) condensation. ucsb.edu The formation of an enolate from a β-aminoketone provides a pathway for the introduction of substituents at the α-position. libretexts.org
The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The position of substitution on the phenyl ring (ortho, meta, or para) will be directed by the activating or deactivating nature of the butan-2-one substituent. Given that the alkyl ketone group is generally considered to be deactivating and ortho, para-directing, electrophilic substitution would be expected to occur primarily at the ortho and para positions of the phenyl ring, although the deactivating effect may require harsh reaction conditions. organic-chemistry.orgresearchgate.net
| Reaction Type | Reagent | Expected Product |
| α-Alkylation (via enolate) | Base (e.g., LDA), then CH₃I | 3-Amino-3-methyl-1-phenylbutan-2-one |
| Nitration of Phenyl Ring | HNO₃/H₂SO₄ | 3-Amino-1-(nitro-phenyl)butan-2-one (mixture of isomers) |
Enolization and α-Derivatization Reactions
The ketone functionality in this compound allows for the formation of enol or enolate intermediates under acidic or basic conditions, respectively. The molecule possesses two α-carbons, C1 (a methylene (B1212753) group, -CH₂-) and C3 (a methine group, -CH-), making the formation of two distinct enolates possible.
C1 Enolate: Deprotonation at the C1 position leads to an enolate where the negative charge is stabilized by conjugation with both the carbonyl group and the adjacent phenyl ring. This extended conjugation generally makes the protons on C1 more acidic and favors the formation of the thermodynamically more stable enolate.
C3 Enolate: Deprotonation at the C3 position is also possible, but the resulting enolate is generally less stable. The presence of the electron-donating amino group at C3 may slightly decrease the acidity of the C3 proton compared to a non-substituted α-carbon.
The formation of these enolates is a critical first step for various α-derivatization reactions. These reactions typically proceed by nucleophilic attack of the enolate on an electrophile.
Table 1: Potential α-Derivatization Reactions of this compound
| Reaction Type | Reagents | Potential Product(s) | Description |
| α-Halogenation | Br₂ in acetic acid (acidic) or NBS, AIBN (radical) | 3-Amino-1-bromo-1-phenylbutan-2-one | Under acidic conditions, the reaction proceeds through the enol intermediate, typically leading to selective monohalogenation at the more substituted α-carbon if kinetically controlled, but thermodynamically favors the C1 position. |
| α-Alkylation | 1. LDA (strong base) 2. RX (e.g., CH₃I) | 3-Amino-1-methyl-1-phenylbutan-2-one | Requires a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) to fully form the enolate, followed by reaction with an alkyl halide. The regioselectivity (C1 vs. C3) depends on reaction conditions (kinetic vs. thermodynamic control). |
Electrophilic Aromatic Substitution on the Phenyl Group
The phenyl group of this compound can undergo electrophilic aromatic substitution (SEAr), a characteristic reaction of aromatic compounds. msu.edulibretexts.org The substituent attached to the benzene (B151609) ring is a –CH₂C(=O)CH(NH₂)CH₃ group. Since the carbonyl and amino groups are not directly attached to or conjugated with the ring, the primary influence comes from the alkyl portion of the substituent.
Alkyl groups are known to be weakly activating and ortho, para-directing. This effect is due to a combination of hyperconjugation and a weak positive inductive effect, which stabilize the positively charged intermediate (the arenium ion or sigma complex) formed during the reaction. uci.edu Therefore, electrophilic attack will preferentially occur at the positions ortho and para to the substituent.
Key electrophilic aromatic substitution reactions include:
Nitration: Using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce a nitro group (–NO₂). masterorganicchemistry.com
Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃) to introduce a halogen atom (–Br, –Cl).
Friedel-Crafts Alkylation: Using an alkyl halide (R-Cl) with a Lewis acid catalyst (e.g., AlCl₃) to introduce an alkyl group (–R). This reaction can be prone to polyalkylation and carbocation rearrangements. uci.edu
Friedel-Crafts Acylation: Using an acyl halide (RCOCl) with a Lewis acid catalyst to introduce an acyl group (–COR). This reaction is generally free from rearrangements and deactivates the ring, preventing polyacylation. msu.edu
Table 2: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Reagents | Major Products |
| Nitration | HNO₃, H₂SO₄ | 3-Amino-1-(2-nitrophenyl)butan-2-one and 3-Amino-1-(4-nitrophenyl)butan-2-one |
| Bromination | Br₂, FeBr₃ | 3-Amino-1-(2-bromophenyl)butan-2-one and 3-Amino-1-(4-bromophenyl)butan-2-one |
| Acylation | CH₃COCl, AlCl₃ | 3-Amino-1-(4-acetylphenyl)butan-2-one (para isomer typically predominates due to sterics) |
Cyclization Reactions for Heterocyclic Compound Formation
The bifunctional nature of this compound, containing both a nucleophilic amino group and an electrophilic ketone, makes it a valuable precursor for the synthesis of various heterocyclic compounds.
Synthesis of Nitrogen-Containing Heterocycles
The α-aminoketone moiety is a key synthon for building nitrogen-containing rings like pyrazines and imidazoles.
Pyrazine (B50134) Synthesis: Substituted pyrazines can be formed through the self-condensation or dimerization of α-aminoketones. wikipedia.orgrsc.org The reaction mechanism involves the initial formation of a dihydropyrazine (B8608421) intermediate through the condensation of two molecules of the α-aminoketone, followed by oxidation (often by air) to the aromatic pyrazine. youtube.com For this compound, this would lead to a symmetrically substituted pyrazine. This method is a biomimetic route to several naturally occurring pyrazine alkaloids. rsc.org
Imidazole (B134444) Synthesis: Imidazoles can be synthesized from α-aminoketones through various methods. One common approach involves the reaction of the α-aminoketone with formamide, which serves as the source for the remaining carbon and nitrogen atoms of the imidazole ring. nih.gov Another route is the Marckwald synthesis, where an α-aminoketone reacts with potassium thiocyanate (B1210189) or an alkyl isothiocyanate to form a 2-mercaptoimidazole, which can then be desulfurized. wjpsonline.com
Formation of Thiazole (B1198619) Derivatives
Thiazole rings are commonly synthesized via the Hantzsch thiazole synthesis , a well-established method that involves the reaction of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.comwikipedia.orgcutm.ac.in While this compound is not an α-haloketone itself, it can be readily converted into one.
The synthesis of a thiazole derivative from this compound would proceed in two steps:
α-Halogenation: Selective halogenation at the C1 position to form 3-amino-1-halo-1-phenylbutan-2-one. This position is favored for halogenation under acidic conditions due to the formation of the more stable enol intermediate. nih.gov
Cyclocondensation: The resulting α-haloketone is then reacted with a thioamide, such as thiourea (B124793), in a cyclocondensation reaction.
The mechanism of the Hantzsch synthesis begins with the nucleophilic sulfur of the thioamide attacking the electrophilic carbon of the α-haloketone in an SN2 reaction. chemhelpasap.com This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step is a dehydration reaction, which results in the formation of the aromatic thiazole ring. mdpi.com
Mechanistic Investigations of this compound Reactivity
The reactivity of this compound is understood through established reaction mechanisms pertinent to its functional groups.
Enolization and α-Substitution: The mechanism for α-halogenation under acidic conditions involves the acid-catalyzed formation of an enol intermediate. The enol's double bond then acts as a nucleophile, attacking the electrophilic halogen (e.g., Br₂). Subsequent deprotonation yields the α-haloketone. In contrast, base-catalyzed reactions proceed through an enolate intermediate, which is a stronger nucleophile than the enol.
Electrophilic Aromatic Substitution: The mechanism proceeds via a two-step process. msu.edu First, the π electrons of the aromatic ring attack a strong electrophile (E⁺), forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. In the second step, a base removes a proton from the sp³-hybridized carbon bearing the electrophile, restoring the aromaticity of the ring. The directing effects of the substituent are explained by the relative stability of the arenium ion intermediates for ortho, meta, and para attack.
Heterocyclic Ring Formation: The mechanisms for heterocycle synthesis are generally condensation reactions.
Pyrazine formation involves the nucleophilic attack of the amino group of one molecule onto the carbonyl group of a second molecule, forming a hemiaminal, which then dehydrates to an imine. A second, intramolecular cyclization and dehydration sequence leads to a dihydropyrazine, which is subsequently oxidized to the stable aromatic pyrazine. youtube.com
The Hantzsch thiazole synthesis mechanism involves three key steps: (1) Nucleophilic attack by the sulfur of the thioamide on the α-carbon bearing the halogen, (2) Intramolecular nucleophilic attack by the nitrogen on the carbonyl carbon to form a five-membered ring intermediate (a thiazoline), and (3) Dehydration of this intermediate to yield the aromatic thiazole product. chemhelpasap.com
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. Through various NMR experiments, it is possible to map out the connectivity of atoms and deduce the three-dimensional structure of 3-Amino-1-phenylbutan-2-one.
Proton NMR (¹H NMR) Methodologies
Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment, number, and connectivity of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the phenyl group, the benzyl (B1604629) methylene (B1212753) group (CH₂), the methine proton (CH) adjacent to the amino and carbonyl groups, and the terminal methyl group (CH₃). The chemical shift (δ) of each signal, reported in parts per million (ppm), is influenced by the electron density around the proton. The multiplicity (singlet, doublet, triplet, etc.) of each signal arises from spin-spin coupling with neighboring protons and provides crucial information about the number of adjacent protons. The coupling constant (J), measured in Hertz (Hz), quantifies the interaction between coupled protons.
Hypothetical ¹H NMR Data for this compound: A definitive, experimentally validated ¹H NMR spectrum with assigned chemical shifts, multiplicities, and coupling constants for this compound is not readily available in the public domain. The following table is a hypothetical representation based on the expected chemical environments of the protons in the molecule.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Phenyl-H | 7.20-7.40 | Multiplet | - | 5H |
| Benzyl-CH₂ | 3.80 | Singlet | - | 2H |
| Methine-CH | 3.60 | Quartet | 7.0 | 1H |
| Methyl-CH₃ | 1.30 | Doublet | 7.0 | 3H |
| Amino-NH₂ | 1.50 | Broad Singlet | - | 2H |
Note: The chemical shift of the NH₂ protons can vary significantly depending on the solvent, concentration, and temperature, and they may not always show coupling.
Carbon-13 NMR (¹³C NMR) Methodologies
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon (e.g., aromatic, carbonyl, aliphatic).
Hypothetical ¹³C NMR Data for this compound: Specific, experimentally verified ¹³C NMR data with assignments for this compound is not publicly available. The data presented below is a prediction based on typical chemical shifts for similar functional groups.
| Carbon Atom | Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | ~208 |
| Phenyl C (quaternary) | ~134 |
| Phenyl CH | ~129 |
| Phenyl CH | ~128 |
| Phenyl CH | ~127 |
| Methine CH-NH₂ | ~58 |
| Benzyl CH₂ | ~45 |
| Methyl CH₃ | ~18 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning the signals observed in 1D NMR spectra and establishing the complete molecular structure.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other. In the COSY spectrum of this compound, a cross-peak would be expected between the methine proton (CH) and the methyl protons (CH₃), confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. For this compound, the HSQC spectrum would show correlations between the methine proton and its attached carbon, the benzyl protons and their carbon, and the methyl protons and their carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range correlations between protons and carbons (typically over two or three bonds). HMBC is crucial for connecting different fragments of the molecule. For instance, correlations would be expected between the benzyl protons and the carbonyl carbon, as well as the phenyl carbons. The methyl protons would likely show a correlation to the carbonyl carbon and the methine carbon.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact molecular formula of this compound (C₁₀H₁₃NO), distinguishing it from other compounds with the same nominal mass. The expected exact mass would be calculated based on the most abundant isotopes of carbon, hydrogen, nitrogen, and oxygen.
Expected HRMS Data for this compound: While a specific experimental HRMS report was not found, the theoretical exact mass can be calculated.
| Ion | Calculated Exact Mass |
| [M+H]⁺ | 164.1070 |
The fragmentation of this compound in the mass spectrometer would likely involve characteristic cleavages for ketones and amines. Alpha-cleavage adjacent to the carbonyl group could lead to the formation of a benzoyl cation or a related fragment. Cleavage adjacent to the amino group is also a common fragmentation pathway for amines.
Infrared (IR) Spectroscopy for Functional Group Identification and Tautomerism Studies
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bonds of the primary amine, the C=O bond of the ketone, the C-H bonds of the aromatic and aliphatic parts of the molecule, and the C=C bonds of the phenyl group.
Expected IR Absorption Bands for this compound: Specific experimental IR data for this compound is not widely published. The following table is based on typical frequency ranges for the expected functional groups.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
| Amine (N-H) | Stretching | 3300-3500 (two bands for primary amine) |
| Ketone (C=O) | Stretching | 1710-1720 |
| Aromatic C-H | Stretching | 3000-3100 |
| Aliphatic C-H | Stretching | 2850-3000 |
| Aromatic C=C | Stretching | 1450-1600 |
Beta-aminoketones like this compound can potentially exist in equilibrium with their enamine tautomers. IR spectroscopy can be a valuable tool for studying this keto-enol/enamine tautomerism. The presence of the enamine tautomer would be indicated by the appearance of a C=C stretching band (typically around 1600-1650 cm⁻¹) and a change in the N-H stretching region. The relative intensities of the C=O and C=C absorption bands could provide an indication of the equilibrium position between the keto and enamine forms under specific conditions (e.g., in different solvents).
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a premier analytical technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method relies on the diffraction of an X-ray beam by the ordered lattice of atoms within a crystal, producing a unique diffraction pattern. From the angles and intensities of these diffracted beams, a detailed electron density map can be calculated, which allows for the precise mapping of atomic positions, bond lengths, and bond angles.
For a molecule such as this compound, single-crystal X-ray diffraction would provide definitive proof of its molecular conformation and stereochemistry in the solid state. This technique is also invaluable for identifying intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing arrangement.
As of this writing, a search of publicly available crystallographic databases indicates that the crystal structure of this compound has not been reported. However, the technique has been successfully applied to characterize various other β-aminoketones and their derivatives, confirming their molecular structures. Should a suitable single crystal of this compound be obtained, X-ray crystallography would yield precise data as shown in the generalized table below.
Table 1. Representative Data Obtainable from X-ray Crystallography
| Parameter | Description | Example Data Format |
| Chemical Formula | The elemental composition of the molecule. | C₁₀H₁₃NO |
| Crystal System | The symmetry system of the crystal lattice. | Monoclinic |
| Space Group | The specific symmetry group of the crystal. | P2₁/c |
| Unit Cell Dimensions | The lengths and angles of the unit cell. | a = 10.1 Å, b = 5.5 Å, c = 18.2 Å |
| α = 90°, β = 95°, γ = 90° | ||
| Volume (V) | The volume of the unit cell. | 1005 ų |
| Z | The number of molecules in the unit cell. | 4 |
| Calculated Density | The theoretical density of the crystal. | 1.25 g/cm³ |
Chromatographic Methods for Purity Assessment and Separation
Chromatography is an indispensable tool in chemical analysis, providing powerful methods for separating, identifying, and quantifying the components of a mixture. For this compound, various chromatographic techniques are essential for assessing its purity, isolating it from reaction mixtures, and resolving its stereoisomers.
Gas Chromatography (GC) Techniques
Gas chromatography (GC) is a technique well-suited for the analysis of volatile and thermally stable compounds. Due to the presence of a polar amino group, direct analysis of β-aminoketones like this compound can sometimes be challenging, leading to poor peak shape and column adsorption. To overcome this, derivatization is a common strategy. The amino group can be acylated using reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) to create a less polar, more volatile derivative that is more amenable to GC analysis. rsc.orgresearchgate.net
The derivatized analyte is then separated on a capillary column, typically with a non-polar or medium-polarity stationary phase. A Flame Ionization Detector (FID) provides excellent sensitivity for quantification, while a Mass Spectrometer (MS) detector allows for definitive identification based on the compound's mass spectrum and fragmentation pattern. Studies on related synthetic cathinones have shown that derivatization significantly improves sensitivity and chromatographic resolution. researchgate.netoup.com
Table 2. Typical GC-MS Conditions for Analysis of Related Aminoketones
| Parameter | Condition |
| Derivatizing Agent | Pentafluoropropionic anhydride (PFPA) |
| Column | HP-5MS (or equivalent) 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium, constant flow ~1 mL/min |
| Oven Program | Initial 100°C, ramp at 15°C/min to 280°C, hold 5 min |
| Injector Temp | 250°C |
| Detector | Mass Spectrometer (MS) |
| MS Ionization | Electron Ionization (EI), 70 eV |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity assessment of non-volatile or thermally sensitive compounds. Reversed-phase HPLC (RP-HPLC) is the most common mode for analyzing compounds like this compound.
In RP-HPLC, a non-polar stationary phase (typically C18-silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. An acid modifier, such as trifluoroacetic acid (TFA) or formic acid, is often added to the mobile phase to improve peak shape by ensuring the amino group is protonated. Detection is commonly performed using an ultraviolet (UV) detector, set to a wavelength where the phenyl group exhibits strong absorbance (around 210-220 nm). A specific RP-HPLC method has been detailed for the related compound 3-amino-1-phenylbutane, which provides a strong basis for a method applicable to the target analyte. mdpi.com
Table 3. Representative RP-HPLC Method Parameters
| Parameter | Condition |
| Column | C18 stationary phase (e.g., CORTECS C18+), 4.6 x 150 mm, 2.7 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 30% to 55% B over 13 minutes |
| Flow Rate | 0.7 - 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
Chiral Chromatography for Enantiomeric Excess Determination
Since this compound possesses a chiral center, it exists as a pair of enantiomers. Determining the enantiomeric purity, or enantiomeric excess (ee), is critical in many applications. Chiral chromatography, particularly chiral HPLC, is the definitive method for this analysis.
This technique utilizes a Chiral Stationary Phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven highly effective for the enantiomeric resolution of a wide range of β-aminoketones. The separation is typically carried out in normal-phase mode, using a mobile phase consisting of a non-polar solvent like n-hexane mixed with a polar alcohol modifier such as isopropanol (B130326) or ethanol. The ratio of hexane (B92381) to alcohol is a critical parameter that is optimized to achieve baseline separation of the two enantiomer peaks. The enantiomeric excess is then calculated from the integrated areas of the two peaks in the chromatogram.
Table 4. Chiral HPLC Systems for Separation of β-Aminoketones
| Chiral Stationary Phase (CSP) | Mobile Phase Composition | Typical Mode |
| Cellulose-based (e.g., Chiralcel® OD-H) | n-Hexane / Isopropanol (e.g., 90:10 v/v) | Normal Phase |
| Amylose-based (e.g., Chiralpak® AD) | n-Hexane / Ethanol (e.g., 80:20 v/v) | Normal Phase |
| Immobilized Polysaccharide CSPs | Can tolerate a wider range of solvents | Normal/Reversed Phase |
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This is a crucial step in characterizing a newly synthesized substance, as it provides experimental verification of its elemental composition and empirical formula. The technique typically involves the combustion of a small, precisely weighed sample in an excess of oxygen, followed by the quantitative measurement of the resulting combustion gases (CO₂, H₂O, and N₂).
For this compound, the theoretical elemental composition can be calculated from its molecular formula, C₁₀H₁₃NO. The experimental values obtained from elemental analysis should closely match these theoretical values (typically within ±0.4%) to confirm the compound's purity and verify its assigned formula. No specific experimental data for this compound were found in a review of the available literature.
Table 5. Elemental Composition of this compound
| Element | Molecular Formula | Theoretical Mass % |
| Carbon (C) | C₁₀H₁₃NO | 73.59% |
| Hydrogen (H) | C₁₀H₁₃NO | 8.03% |
| Nitrogen (N) | C₁₀H₁₃NO | 8.58% |
| Oxygen (O) | C₁₀H₁₃NO | 9.80% |
Theoretical and Computational Studies of 3 Amino 1 Phenylbutan 2 One
Quantum Chemical Investigations of Electronic Structure
Quantum chemical methods are powerful tools for elucidating the electronic properties and geometric structure of molecules. For 3-amino-1-phenyl-2-buten-1-one (APBO), both Density Functional Theory (DFT) and ab initio calculations have been employed to understand its stability and electronic characteristics, which are largely influenced by resonance and intramolecular hydrogen bonding. researchgate.net
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has been a primary method for investigating the electronic structure of APBO. The B3LYP functional combined with various basis sets, such as 6-31+G(d,p), has been successfully used to compare the stability of different possible conformers of the molecule. researchgate.net
These studies demonstrate that the stability of APBO is governed by two main factors:
Hydrogen Bonding: A crucial feature of APBO's structure is the formation of an intramolecular hydrogen bond between the amino group (-NH₂) and the carbonyl oxygen atom (C=O). This interaction forms a stable six-membered ring, which greatly influences the molecule's preferred conformation and electronic properties. researchgate.netresearchgate.net
DFT calculations have been used to analyze the electronic structure and simulate the electronic absorption spectrum using Time-Dependent DFT (TD-DFT), with results showing good agreement with experimental spectroscopic data. researchgate.net The optimized molecular geometry derived from DFT calculations also aligns well with data obtained from X-ray crystallography. researchgate.net
Ab Initio Methods for Energy and Structure Calculations
While DFT methods are widely used, ab initio calculations provide an alternative, often more computationally intensive, approach to studying molecular energy and structure. For related β-aminoketones, ab initio methods at the post-Hartree-Fock level (like Møller–Plesset perturbation theory, MP2) have been used for comprehensive studies of molecular structures of various conformers. These calculations help determine the order of stability and the relative strength of hydrogen bonds among different conformers. For instance, in similar systems, non-hydrogen-bonded ketoenamine conformers are found to be significantly more stable than non-hydrogen-bonded enolimine forms. This stability difference is reduced when an intramolecular hydrogen bond is present, highlighting the energetic importance of this interaction.
Conformational Analysis and Potential Energy Surface Mapping
Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. For 3-amino-1-phenyl-2-buten-1-one, computational methods are used to map the potential energy surface (PES) by calculating the energy of the molecule as a function of its geometry.
A key area of investigation is the comparison between different possible conformers. DFT calculations at the B3LYP/6-31+G(d,p) level have been instrumental in this analysis. researchgate.net The studies confirm that the most stable conformer is the one that allows for the formation of the intramolecular N-H···O hydrogen bond. This interaction creates a pseudo-six-membered ring, which imparts significant stability. The planarity of this ring system, along with its orientation relative to the phenyl group, are critical parameters determined through these computational analyses. researchgate.net The energy difference between the hydrogen-bonded conformer and other possible conformers where such bonding is absent is substantial, indicating a strong preference for the chelated structure.
The table below summarizes key computational parameters used in the study of APBO and its complexes.
| Method/Basis Set | Application |
| DFT / B3LYP/6-31+G(d,p) | Comparison of conformer stability, analysis of electronic structure |
| TD-DFT | Simulation of electronic absorption spectra |
| X-ray Crystallography | Experimental determination of molecular structure for comparison with theory |
Reaction Mechanism Elucidation through Computational Modeling
While specific computational studies detailing the reaction mechanisms of 3-amino-1-phenyl-2-buten-1-one are not extensively documented in the reviewed literature, the general approach for elucidating such mechanisms involves computational modeling of reaction pathways. This is a common practice in modern organic chemistry to understand complex reactions. rsc.org For β-aminoketones, reactions often involve the amine or carbonyl group, or the enamine moiety.
Transition State Characterization
To understand a chemical reaction computationally, one must identify the transition state (TS)—the highest energy point along the reaction coordinate. Characterizing a transition state involves optimizing its geometry and confirming it is a first-order saddle point on the potential energy surface, which means it has exactly one imaginary vibrational frequency corresponding to the motion along the reaction path.
For a hypothetical reaction involving APBO, such as an electrophilic attack on the enamine nitrogen or a nucleophilic addition to the carbonyl carbon, DFT methods would be employed to locate the structure of the transition state. The energy of this TS, relative to the reactants, determines the activation energy of the reaction, a key factor in reaction kinetics.
Reaction Pathway Energy Profiles
Once reactants, products, and transition states are located, a reaction pathway energy profile can be constructed. This profile plots the potential energy of the system against the reaction coordinate, providing a visual representation of the energy changes throughout the reaction. These profiles are essential for:
Determining Reaction Feasibility: A high activation energy suggests a slow or unfeasible reaction under certain conditions.
Understanding Reaction Mechanisms: The profile can distinguish between one-step (concerted) and multi-step (stepwise) mechanisms by showing the presence of any intermediate species, which appear as local minima on the energy profile.
Predicting Selectivity: In cases where multiple reaction pathways are possible, comparing the activation energies for each path can predict which product is likely to be favored (kinetic control).
Computational tools can trace the intrinsic reaction coordinate (IRC) from the transition state down to the reactants and products, confirming that the identified TS correctly connects the intended species on the potential energy surface.
Spectroscopic Property Prediction from Theoretical Models
Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules, providing valuable insights that complement experimental findings. cardiff.ac.uk By employing quantum mechanical calculations, it is possible to model molecular structures and predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman). cardiff.ac.ukrsc.org These predictions are instrumental in the structural elucidation of compounds and in the interpretation of experimental spectra. rsc.org
The primary method used for these predictions is Density Functional Theory (DFT), which has proven to be highly effective for efficiently modeling the electronic structure of molecules. cardiff.ac.uk The accuracy of these predictions depends significantly on the chosen functional and basis set, which are mathematical components of the calculation that describe the electron exchange-correlation energy and the atomic orbitals, respectively. mdpi.comnih.gov
For the specific compound 3-Amino-1-phenylbutan-2-one, a comprehensive search of scientific literature and chemical databases did not yield specific published theoretical studies detailing its calculated spectroscopic properties. Therefore, the following sections will describe the established computational methodologies used for such predictions, rather than presenting specific data for this molecule.
The in silico prediction of ¹H and ¹³C NMR chemical shifts is a common application of computational chemistry to confirm or assist in the assignment of molecular structures. rsc.org The standard approach involves first optimizing the molecule's three-dimensional geometry using a DFT method, such as B3LYP, often paired with a basis set like 6-311+G(d,p). nih.govruc.dk
Following geometry optimization, NMR shielding tensors are calculated, typically using the Gauge-Independent Atomic Orbital (GIAO) method. nih.govmodgraph.co.uk The calculated isotropic shielding values are then converted into chemical shifts (δ) by referencing them against a standard compound, usually Tetramethylsilane (TMS), calculated at the same level of theory. modgraph.co.uk The inclusion of solvent effects, often modeled using a Polarizable Continuum Model (PCM), can further improve the accuracy of the predictions by simulating the chemical environment in which experimental data is typically acquired. mdpi.comruc.dk
While no specific calculated data for this compound is available, this methodology would be the standard approach. The resulting data would typically be presented in a table comparing the calculated chemical shifts in parts per million (ppm) for each unique proton and carbon atom against experimentally observed values if available.
Table 1: Illustrative Structure for Theoretical NMR Chemical Shift Data No specific calculated data is available in the literature for this compound. This table demonstrates the typical format for presenting such data.
| Atom | Calculated Chemical Shift (ppm) |
|---|---|
| ¹H | Data not available |
| ¹³C | Data not available |
Theoretical calculations are widely used to predict the vibrational spectra (Infrared and Raman) of molecules. elixirpublishers.com These predictions aid in the assignment of experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations. scispace.com
The process begins with the optimization of the molecular geometry to find a stable energy minimum. Subsequently, a frequency calculation is performed at the same level of theory, commonly a DFT method like B3LYP with a basis set such as 6-31G* or higher. scispace.comscifiniti.com This calculation determines the harmonic vibrational frequencies. sciensage.info
Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and other model limitations. scifiniti.com To improve agreement with experimental data, the calculated frequencies are typically multiplied by an empirical scaling factor, which is specific to the theoretical method used. scifiniti.com The output of these calculations includes the frequency of each vibrational mode, its IR intensity, and its Raman activity, allowing for the construction of a theoretical spectrum. arxiv.org
A thorough literature search found no specific studies that have published predicted vibrational frequencies for this compound. If such a study were conducted, the results would be presented in a table listing the calculated (and scaled) wavenumbers (in cm⁻¹) and assigning them to the corresponding vibrational modes of the molecule.
Table 2: Illustrative Structure for Predicted Vibrational Frequencies No specific calculated data is available in the literature for this compound. This table demonstrates the typical format for presenting such data.
| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | IR Intensity | Raman Activity |
|---|---|---|---|
| Data not available | Data not available | Data not available | Data not available |
Applications in Organic Synthesis and Chemical Science
Utility as a Synthetic Building Block for Complex Organic Molecules
3-Amino-1-phenylbutan-2-one is utilized as an intermediate in the synthesis of more complex molecules, where its amine or ketone functionality can be selectively targeted for further elaboration. Its role as a foundational scaffold is evident in the preparation of specialized amide derivatives and as a component in the total synthesis of complex natural products.
One notable application is its use as a precursor for the synthesis of N-(3-Oxo-1-phenylbutan-2-yl)benzamide. In this transformation, the amino group of this compound undergoes acylation with benzoyl chloride. Different methodologies have been developed to achieve this, highlighting the compound's utility as a reactive intermediate. The reaction can be performed under various conditions, demonstrating its adaptability to different synthetic strategies. For instance, a condensation reaction using triethylamine (B128534) as a base in dichloromethane (B109758) provides the target amide in good yield.
The table below summarizes a reported method for this synthesis:
| Reactants | Reagents/Solvents | Temperature / Duration | Yield |
| This compound | Benzoyl chloride, Dichloromethane, Triethylamine | 0–25°C, 14 hours | 76% |
This interactive table is based on data for the synthesis of N-(3-Oxo-1-phenylbutan-2-yl)benzamide.
Furthermore, chiral versions of this aminoketone, such as (3S)-3-amino-1-phenylbutan-2-one, are listed as components in patents related to the total synthesis of cyclosporins. justia.com Cyclosporins are complex cyclic peptides with important immunosuppressive properties. justia.com The total synthesis of such large and intricate molecules requires well-defined chiral building blocks, and the inclusion of the this compound framework underscores its importance as an intermediate in constructing medicinally relevant compounds. justia.comgoogleapis.com
Role in the Construction of Nitrogen-Containing Heterocyclic Systems
The 1,3-relationship between the amino and keto groups in this compound makes it a prime candidate for intramolecular cyclization and condensation reactions to form a variety of nitrogen-containing heterocycles. These heterocyclic motifs are ubiquitous in pharmaceuticals, agrochemicals, and materials science.
The general class of β-aminoketones can serve as precursors to several important heterocyclic cores:
Pyrroles: Through a Paal-Knorr type synthesis, the amine can condense with a 1,4-dicarbonyl compound, or intramolecularly if the side chains are appropriately functionalized, leading to the formation of a pyrrole (B145914) ring.
Pyridines and Dihydropyridines: In reactions analogous to the Hantzsch pyridine (B92270) synthesis, this compound can react with β-dicarbonyl compounds and an aldehyde, or undergo self-condensation or reaction with other enones, to construct the pyridine core.
Pyrimidines: Condensation with urea (B33335) or thiourea (B124793) in a Biginelli-type reaction could potentially lead to dihydropyrimidinones, which are known for their therapeutic applications.
While specific examples detailing the cyclization of this compound are not extensively documented in readily available literature, the fundamental reactivity of the β-aminoketone moiety strongly supports its potential in this area. The strategic placement of its functional groups provides a convergent pathway to these important chemical structures.
Precursor in Multicomponent Reactions
Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials. While β-aminoketones are famously the products of one of the most well-known MCRs, the Mannich reaction, their use as a precursor in other MCRs is less common.
The Mannich reaction typically involves an aldehyde, a primary or secondary amine, and a ketone, which combine to form a β-aminoketone. The synthesis of this compound itself can be achieved via this powerful carbon-carbon bond-forming reaction.
However, using the pre-formed this compound as a starting material in other MCRs is not a widely reported strategy. MCRs generally favor the assembly of complex products from simpler, monofunctional components. As a bifunctional molecule, this compound would more likely undergo intramolecular reactions or act as a dinucleophile in condensation reactions rather than participate as a discrete component in classic MCRs like the Ugi or Passerini reactions.
Ligand or Catalyst Precursor in Metal-Complex Catalysis
The structure of this compound is well-suited for it to act as a chelating ligand in coordination chemistry. The nitrogen atom of the amino group and the oxygen atom of the carbonyl group can coordinate to a central metal ion, forming a stable five-membered ring. Such bidentate (N,O) ligands are crucial in the development of metal complexes used in catalysis.
β-Amino carbonyl compounds are recognized as effective ligands for forming stable complexes with various transition metals, including cobalt (II), nickel (II), manganese (II), copper (II), and zinc (II). These metal complexes have potential applications as catalysts in organic synthesis. The properties of the resulting coordination compound are influenced by the nature of the donor ligand and the metal ion. Chiral variants of these ligands are particularly valuable in asymmetric catalysis, where they can induce enantioselectivity in chemical reactions.
By forming a complex with a suitable metal, this compound can serve as a precursor to a catalyst. The steric and electronic environment around the metal center, dictated by the ligand, can influence the activity and selectivity of the catalyst in reactions such as oxidations, reductions, and carbon-carbon bond-forming transformations.
Contribution to Fundamental Mechanistic Organic Chemistry Studies
Compounds with multiple functional groups in close proximity, such as this compound, are excellent substrates for studying fundamental reaction mechanisms and the interplay between functional groups.
The β-aminoketone framework allows for the investigation of several core organic chemistry concepts:
Keto-Enol Tautomerism: The equilibrium between the keto form and its corresponding enol or enolate can be studied, including how it is influenced by the adjacent amino group and solvent conditions.
Imine-Enamine Tautomerism: The reaction of the ketone with the intramolecular amino group or an external amine can lead to the formation of imines and enamines, allowing for the study of this important equilibrium.
Reaction Kinetics: The compound can be used as a model substrate to study the kinetics of reactions involving either the amine or the ketone. For example, kinetic studies have been performed on the Mannich reaction that forms β-aminoketones, providing insight into the reaction order and the influence of catalysts on the rate-determining step.
By serving as a model compound, this compound can help elucidate reaction pathways, transition states, and the factors that govern chemical reactivity and selectivity.
Use as a Reference Compound in Analytical Chemistry Methodologies
In analytical chemistry, well-characterized reference compounds are essential for the development, validation, and calibration of analytical methods. This compound, often available commercially as its hydrochloride salt, serves this purpose.
Its use as a reference standard is critical for:
Qualitative Analysis: Confirming the identity of the compound in a reaction mixture or sample by comparing its analytical data (e.g., retention time in chromatography, mass spectrum, NMR spectrum) with that of the certified standard.
Quantitative Analysis: Determining the concentration of the compound in a sample. For example, in studies monitoring the progress of a reaction that either produces or consumes this compound, a standard is required to create a calibration curve for techniques like High-Performance Liquid Chromatography (HPLC). The enzymatic synthesis of its reduction product, 3-amino-1-phenylbutane, relies on HPLC analysis to determine reaction yield and selectivity, which necessitates a reference standard for accurate quantification. mdpi.com
Chemical suppliers often provide a Certificate of Analysis (COA) for reference standards, which includes data on purity and identity, ensuring the reliability of the analytical results obtained using it.
Future Research Directions and Emerging Challenges
Development of Highly Efficient and Sustainable Synthetic Methodologies
Future research will undoubtedly prioritize the development of synthetic routes to 3-Amino-1-phenylbutan-2-one that are not only efficient in terms of yield but also adhere to the principles of green chemistry. A significant challenge lies in moving away from traditional methods that often require pre-functionalized substrates, harsh reaction conditions, or stoichiometric use of hazardous reagents. rsc.org
A promising avenue is the exploration of catalytic, one-pot procedures that minimize waste and energy consumption. For instance, the development of metal-free, one-pot strategies for the synthesis of α-amino ketones from readily available starting materials like benzylic secondary alcohols and amines is a step in this direction. organic-chemistry.org Such processes, which can proceed through consecutive oxidation, α-bromination, and nucleophilic substitution, offer a more environmentally benign alternative to classical methods. organic-chemistry.org The application and optimization of these greener approaches specifically for the synthesis of this compound from precursors like 1-phenylbutan-2-ol (B45080) would be a valuable research endeavor.
Furthermore, biocatalysis presents a highly sustainable alternative. Enzymes such as transaminases have been successfully employed for the asymmetric synthesis of related chiral amines from prochiral ketones. researchgate.netmdpi.com Future work should focus on identifying or engineering specific enzymes that can efficiently catalyze the amination of 1-phenylbutan-2-one (B47396) or a related precursor to directly yield enantiopure this compound. This approach offers mild reaction conditions, high selectivity, and a reduced environmental footprint. uab.cat
| Starting Material Class | Synthetic Strategy | Potential Advantages for Sustainability |
| Benzylic Alcohols | One-pot, metal-free oxidation and amination | Avoids toxic metals, reduces workup steps |
| Prochiral Ketones | Biocatalytic transamination | Mild conditions, high enantioselectivity, renewable catalysts |
| Simple Ketones | Direct C-H amination | High atom economy, avoids pre-functionalization |
Exploration of Novel Reactivity and Transformation Pathways
Beyond its synthesis, exploring the novel reactivity of this compound is crucial for expanding its utility as a synthetic intermediate. The presence of both a ketone and an amine functionality in close proximity allows for a rich and diverse range of chemical transformations.
Future research could focus on intramolecular reactions to construct novel heterocyclic scaffolds, which are prevalent in medicinal chemistry. colab.ws For example, depending on the reaction conditions and reagents, this compound could serve as a precursor to various nitrogen-containing heterocycles. Additionally, the development of new domino or cascade reactions initiated by the functional groups of this compound could provide rapid access to complex molecular architectures.
Another area of exploration is the use of modern synthetic strategies, such as umpolung reactivity. Developing methods where the normal polarity of the functional groups in this compound is reversed could lead to the formation of unconventional bonds and molecular structures. rsc.org For instance, transforming the typically electrophilic carbonyl carbon into a nucleophilic species could open up new avenues for carbon-carbon bond formation.
Advancements in Asymmetric Synthesis Strategies for Enantiopure Forms
The biological activity of chiral molecules is often dependent on their stereochemistry, making the development of asymmetric syntheses for enantiopure forms of this compound a critical research area. Chiral α-amino ketones are valuable building blocks for the synthesis of enantiomerically pure amino alcohols and other important pharmaceutical intermediates. nih.gov
While biocatalytic methods using transaminases show great promise, researchgate.netmdpi.comuab.cat further advancements are needed to achieve high conversions and enantioselectivities for a broad range of substrates, including the precursor to this compound. This involves enzyme screening, protein engineering, and reaction optimization.
In the realm of chemical catalysis, the development of new chiral catalysts for the enantioselective amination of 1-phenylbutan-2-one or its enolate equivalent is a key challenge. This could involve transition-metal catalysis, organocatalysis, or a combination of both. For example, palladium-catalyzed asymmetric arylation of α-keto imines has been shown to be an effective method for the synthesis of chiral α-amino ketones. nih.gov Adapting such methodologies for the specific synthesis of enantiopure this compound would be a significant contribution.
| Asymmetric Strategy | Key Research Focus | Expected Outcome |
| Biocatalysis (Transaminases) | Enzyme discovery and engineering | High enantiomeric excess, sustainable process |
| Transition Metal Catalysis | Development of novel chiral ligands | High catalytic efficiency and selectivity |
| Organocatalysis | Design of new small molecule catalysts | Metal-free synthesis, mild reaction conditions |
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of synthetic routes with continuous flow chemistry and automated platforms offers numerous advantages, including improved safety, reproducibility, scalability, and the ability to rapidly screen reaction conditions. While the application of flow chemistry to the synthesis of α-amino ketones is still an emerging area, it holds considerable potential for the production of this compound.
Future research should focus on translating efficient batch syntheses of this compound into continuous flow processes. This would involve designing and optimizing flow reactors for key reaction steps, such as amination, oxidation, or asymmetric transformations. For example, the synthesis of α-halo ketones, which are precursors to α-amino ketones, has been successfully demonstrated in a continuous flow setup. acs.org A similar approach could be developed for the direct synthesis of this compound.
Automated synthesis platforms can be used in conjunction with flow chemistry to perform high-throughput experimentation for reaction optimization. By systematically varying parameters such as temperature, residence time, and reagent concentrations, optimal conditions for the synthesis of this compound can be identified much more rapidly than with traditional batch methods.
Predictive Modeling and Data-Driven Approaches in Compound Design and Synthesis
The use of computational tools, including predictive modeling and machine learning, is set to revolutionize the way chemical synthesis is approached. In the context of this compound, these data-driven approaches can be applied to several aspects of its synthesis and derivatization.
Future research could involve the use of quantum mechanical calculations to predict the reactivity of this compound and to elucidate the mechanisms of novel transformations. This can guide experimental work and accelerate the discovery of new reactions.
Machine learning algorithms can be trained on existing reaction data to predict the optimal conditions for the synthesis of this compound or to identify promising new catalysts for its asymmetric synthesis. As more data on the synthesis and properties of α-amino ketones becomes available, these predictive models will become increasingly accurate and valuable. Furthermore, computational methods can be employed in the de novo design of derivatives of this compound with desired biological or chemical properties, guiding future synthetic efforts towards molecules of high value.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
